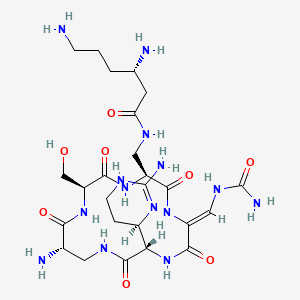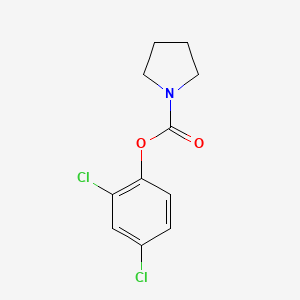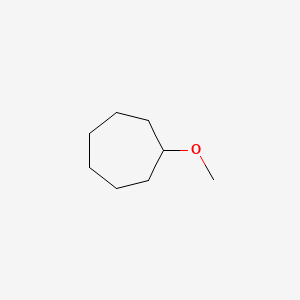
8-Ethyltetradecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyltetradecan-7-one is an organic compound with the molecular formula C16H32O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyltetradecan-7-one can be achieved through several methods. One common approach involves the oxidation of 8-ethyltetradecan-7-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions, with the alcohol being converted to the corresponding ketone.
Another method involves the Friedel-Crafts acylation of ethyltetradecane with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acyl chloride to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic processes that utilize transition metal catalysts can also be employed to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
8-Ethyltetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of 8-ethyltetradecan-7-ol.
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as hydrazine or hydroxylamine, leading to the formation of hydrazones or oximes, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrazine, hydroxylamine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: 8-Ethyltetradecan-7-ol
Substitution: Hydrazones, oximes
Scientific Research Applications
8-Ethyltetradecan-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and the role of ketones in biological systems.
Medicine: Research into the potential therapeutic applications of ketones, including their use as metabolic modulators, may involve this compound.
Industry: The compound can be utilized in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of 8-Ethyltetradecan-7-one involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, acting as an electron acceptor or donor. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyltetradecan-1-ol: An alcohol with a similar carbon chain length but different functional group.
7,8-Diethyltetradecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
Tetradecane: A straight-chain alkane with no functional groups.
Uniqueness
8-Ethyltetradecan-7-one is unique due to the presence of both an ethyl group and a carbonyl group within a tetradecane chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
50395-56-7 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
8-ethyltetradecan-7-one |
InChI |
InChI=1S/C16H32O/c1-4-7-9-11-13-15(6-3)16(17)14-12-10-8-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
OVPJQMWOGPVJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



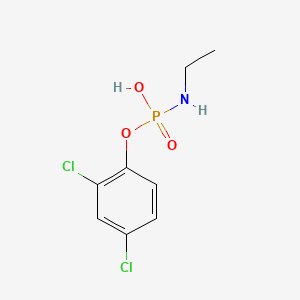
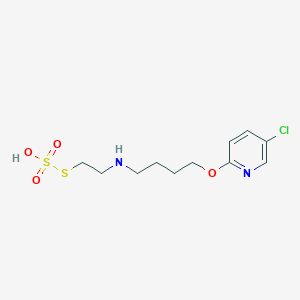
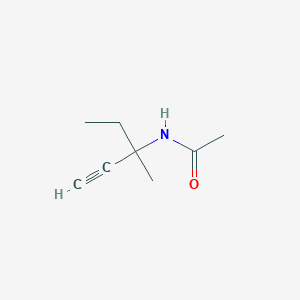
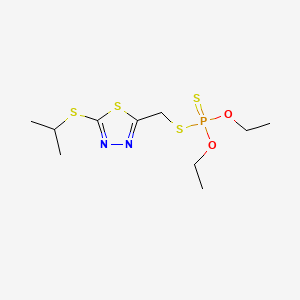
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
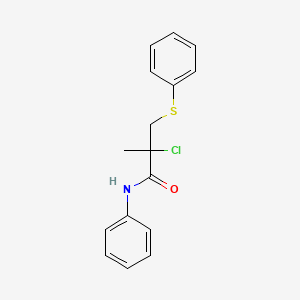
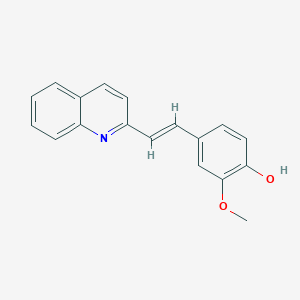

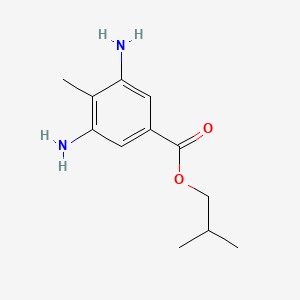
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
